molecular formula C17H20N6O2S2 B2431813 2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide CAS No. 1902943-34-3

2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide

Cat. No.: B2431813
CAS No.: 1902943-34-3
M. Wt: 404.51
InChI Key: DGOMBKGTRGRNBH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including an acetamido group, a methylthio group, a thiophene ring, and a triazolopyridazine ring . These groups and rings are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants present. The triazole ring, for instance, is known to participate in various reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally analyzed using techniques such as Density Functional Theory calculations, X-ray diffraction, and spectroscopic methods (Sallam et al., 2021).

Chemical Synthesis Techniques

  • Various chemical synthesis techniques have been employed for similar compounds, demonstrating the compound's role in advancing synthetic chemistry methods (Fathalla, 2015); (Fathalla et al., 2007).

Pharmaceutical and Biological Applications

  • The compound's structure includes a [1,2,4]triazolo[4,3-b]pyridazine moiety, which has been explored in the context of pharmaceutical and biological applications, including antimicrobial and anticancer activities (Ilić et al., 2011); (Brzozowski, 1998).

Antitumor Activity

  • The structural analogs of this compound have demonstrated antitumor activity in various studies, suggesting potential applications in cancer research (Fares et al., 2014).

Antiviral Properties

  • Some derivatives of this compound have shown promising antiviral activity against hepatitis A virus, indicating its potential use in antiviral research (Shamroukh & Ali, 2008).

Synthesis of Complex Heterocycles

  • This compound's synthesis contributes to the development of complex heterocyclic systems, enhancing our understanding of heterocyclic chemistry (Karpina et al., 2019).

Antimicrobial Evaluation

  • The compound's derivatives have been evaluated for antimicrobial activities, offering insights into new antimicrobial agents (Gomha et al., 2018).

Cardiovascular Research

  • Related compounds have been studied for their potential as cardiovascular agents, indicating the compound's relevance in cardiovascular research (Sato et al., 1980).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Triazole derivatives, for instance, are known to have various biological activities, including antiviral and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its biological activities, and how it’s handled. Without specific information on this compound, it’s difficult to provide a detailed safety profile.

Future Directions

Future research could involve further investigation into the synthesis, properties, and potential applications of this compound. Given the biological activities associated with similar compounds, this compound could potentially be of interest in medicinal chemistry .

Properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S2/c1-11(24)19-13(7-9-26-2)17(25)18-10-16-21-20-15-6-5-12(22-23(15)16)14-4-3-8-27-14/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMBKGTRGRNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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